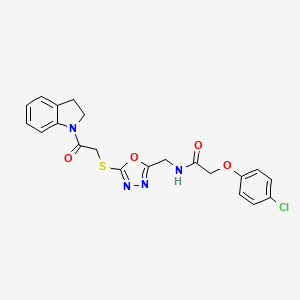

2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O4S/c22-15-5-7-16(8-6-15)29-12-18(27)23-11-19-24-25-21(30-19)31-13-20(28)26-10-9-14-3-1-2-4-17(14)26/h1-8H,9-13H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICNFGRQOCAEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a synthetic organic molecule that integrates various pharmacophoric elements, including a chlorophenoxy group and an oxadiazole moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that 1,3,4-oxadiazoles can induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. The incorporation of the indoline moiety enhances the compound's ability to interact with cellular targets, potentially leading to increased cytotoxicity against cancer cells .

Cholinesterase Inhibition

The oxadiazole component has been linked to cholinesterase inhibition. Compounds similar to the target molecule have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating neurodegenerative diseases such as Alzheimer's. The IC50 values for these activities suggest moderate inhibition potential, indicating that this compound may serve as a lead for further development in neuropharmacology .

Anti-inflammatory and Antioxidant Effects

Recent studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thus suggesting their potential as therapeutic agents for conditions related to oxidative stress and inflammation .

Biological Activity Data Table

Case Studies

- Anticancer Efficacy : In a study examining the effects of various oxadiazole derivatives on HeLa cells, it was found that compounds with similar structural features to this compound exhibited significant cytotoxicity, leading to cell death via apoptotic pathways. The study concluded that modifications in the oxadiazole ring could enhance anticancer activity .

- Neuroprotective Effects : Another study focused on the neuroprotective properties of oxadiazole derivatives showed that certain modifications could lead to improved binding affinity to AChE and BChE. This suggests that similar modifications in the target compound might enhance its efficacy in treating neurodegenerative diseases .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticonvulsant properties. For instance, studies have demonstrated that derivatives with similar structures can effectively inhibit seizures in animal models through the maximal electroshock (MES) seizure method. The compound's structure suggests it may interact with neuronal pathways involved in seizure propagation, potentially offering a new avenue for epilepsy treatment .

Antimicrobial Properties

The oxadiazole ring is associated with antimicrobial activity. Compounds derived from oxadiazoles have been shown to possess inhibitory effects against various bacterial strains. The introduction of the indolin and chlorophenoxy groups may enhance this activity by improving the compound's binding affinity to bacterial targets .

Cancer Research

Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. The presence of the indolin moiety is particularly relevant as indoles are known for their anticancer effects, potentially making this compound a candidate for further investigation in cancer therapy .

Case Studies

Q & A

Q. How to design a robust bioassay panel for mechanistic studies?

- Answer :

- Primary targets : Include enzymes linked to inflammation (COX-2) and apoptosis (caspase-3) .

- Secondary targets : Test off-target effects (e.g., hERG channel inhibition for cardiac safety) .

- Positive/Negative controls : Use celecoxib (COX-2 inhibitor) and DMSO vehicle in all assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.